

# GSK3532795: A Technical Guide to a Second-Generation HIV-1 Maturation Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | GSK3532795 |           |
| Cat. No.:            | B606272    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

GSK3532795, formerly known as BMS-955176, is a second-generation HIV-1 maturation inhibitor that represents a significant advancement in the exploration of novel antiretroviral therapeutic targets. Unlike many existing antiretrovirals that target viral enzymes like reverse transcriptase, protease, or integrase, GSK3532795 disrupts the final stage of the viral lifecycle: maturation. This process is essential for the formation of infectious viral particles. This technical guide provides an in-depth overview of the core scientific and clinical data related to GSK3532795, with a focus on its mechanism of action, quantitative in vitro and in vivo data, and the experimental protocols used for its characterization.

# Mechanism of Action: Inhibition of Gag Polyprotein Cleavage

The primary target of **GSK3532795** is the HIV-1 Gag polyprotein. During the late stages of the viral replication cycle, Gag polyproteins are trafficked to the host cell membrane, where they assemble into immature, non-infectious virions that bud from the cell. For the virion to become infectious, the Gag polyprotein must be systematically cleaved by the viral protease into its constituent functional proteins: matrix (MA), capsid (CA), nucleocapsid (NC), and p6, along with two spacer peptides, SP1 and SP2.



**GSK3532795** specifically inhibits the final cleavage event in this cascade: the separation of the capsid protein (CA, or p24) from spacer peptide 1 (SP1).[1][2] By binding to a specific site on the Gag polyprotein, **GSK3532795** stabilizes the CA-SP1 junction, preventing its recognition and cleavage by the viral protease.[3] This disruption of the ordered Gag processing cascade results in the production of aberrant, immature virions with defective cores that are non-infectious.[2][4] Time-of-addition studies have confirmed that **GSK3532795** acts late in the viral life cycle, consistent with a maturation inhibitor.[3]



Click to download full resolution via product page

Caption: Mechanism of HIV-1 Maturation Inhibition by GSK3532795.

# Quantitative Data In Vitro Antiviral Activity

**GSK3532795** demonstrates potent antiviral activity against a broad range of HIV-1 subtypes and clinical isolates, including those with resistance to other classes of antiretroviral drugs. As a second-generation maturation inhibitor, it was specifically designed to be effective against viral strains with Gag polymorphisms that conferred resistance to the first-generation inhibitor, bevirimat.



| HIV-1 Strain/Variant                         | EC50 (nM)         | Fold Change vs.<br>Wild-Type | Reference |
|----------------------------------------------|-------------------|------------------------------|-----------|
| Wild-Type (WT) Laboratory Strains            |                   |                              |           |
| NL4-3 (subtype B)                            | 0.7 - 11          | 1.0                          | [3]       |
| Bal (subtype B,<br>CCR5-tropic)              | 0.7               | 1.0                          | [3]       |
| MJ4 (subtype C)                              | 3                 | ~1.0                         | [3]       |
| Library of Subtype B<br>Clinical Isolates    |                   |                              |           |
| Median EC50 in PBMCs                         | 21                | N/A                          | [1][5]    |
| Mean EC50 against gag/pr recombinant viruses | 3.9 ± 3.4         | N/A                          | [1]       |
| Bevirimat-Resistant Gag Polymorphisms        |                   |                              |           |
| V370A                                        | 2.7               | ~0.7                         | [6]       |
| ΔV370                                        | 13                | ~3.3                         | [6]       |
| Effect of Human<br>Serum                     |                   |                              |           |
| 40% Human Serum +<br>27 mg/ml HSA            | 5.4-fold increase | N/A                          | [1]       |

# Clinical Efficacy (Phase IIb Study 205891/AI468038)

A Phase IIb, randomized, active-controlled, double-blind study evaluated the efficacy and safety of **GSK3532795** in treatment-naive HIV-1-infected adults. Participants received **GSK3532795** at doses of 60 mg, 120 mg, or 180 mg once daily, or efavirenz (EFV) 600 mg



once daily, each in combination with tenofovir disoproxil fumarate/emtricitabine (TDF/FTC).[7]

| Treatment Arm                  | Virologic Response (HIV-1<br>RNA <40 copies/mL) at<br>Week 24 | Reference |
|--------------------------------|---------------------------------------------------------------|-----------|
| GSK3532795 60 mg +<br>TDF/FTC  | 76%                                                           | [7][8]    |
| GSK3532795 120 mg +<br>TDF/FTC | 83%                                                           | [7][8]    |
| GSK3532795 180 mg +<br>TDF/FTC | 81%                                                           | [7][8]    |
| Efavirenz 600 mg + TDF/FTC     | 77%                                                           | [7][8]    |

Despite comparable efficacy to efavirenz, the development of **GSK3532795** was discontinued due to higher rates of gastrointestinal adverse events and the emergence of resistance to the nucleoside reverse transcriptase inhibitor (NRTI) backbone.[8][9]

# Pharmacokinetic Parameters (Phase IIa Study Al468002)

In a Phase IIa dose-ranging study, the pharmacokinetic properties of **GSK3532795** were evaluated in HIV-1 infected subjects. The following table summarizes key parameters after once-daily oral administration. Exposure increased in a less than dose-proportional manner.

| Dose (mg) | Cmax (ng/mL) | AUC(TAU)<br>(ng*h/mL) | T1/2 (h) | Reference |
|-----------|--------------|-----------------------|----------|-----------|
| 40        | 1150         | 18500                 | 45.4     | [1]       |
| 80        | 1620         | 27100                 | 44.2     | [1]       |
| 120       | 1660         | 27700                 | 44.5     | [1]       |

# **Resistance Profile**



Resistance to **GSK3532795** has been characterized through both in vitro selection studies and analysis of viral isolates from clinical trial participants. The primary resistance-associated mutations are located in the Gag polyprotein, near the CA-SP1 cleavage site.

The two key substitutions that confer reduced susceptibility to **GSK3532795** are A364V and V362I in the Gag sequence.[10][11] The V362I mutation often requires the presence of secondary mutations to significantly reduce susceptibility.[10][11]

# Experimental Protocols Antiviral Susceptibility Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines a method for determining the in vitro antiviral activity of **GSK3532795** against HIV-1 in primary human PBMCs.





Click to download full resolution via product page

Caption: Workflow for HIV-1 Antiviral Susceptibility Assay in PBMCs.

#### Methodology:

PBMC Isolation and Stimulation: Isolate PBMCs from the whole blood of healthy, HIV-seronegative donors using Ficoll-Paque density gradient centrifugation. Wash the isolated cells and stimulate them with phytohemagglutinin (PHA) in RPMI-1640 medium supplemented with fetal bovine serum (FBS) and interleukin-2 (IL-2) for 2-3 days to induce cell proliferation and increase susceptibility to HIV-1 infection.



- Drug Preparation: Prepare a stock solution of GSK3532795 in dimethyl sulfoxide (DMSO).
   Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations for the assay.
- Infection: Infect the PHA-stimulated PBMCs with a laboratory-adapted or clinical isolate of HIV-1 at a predetermined multiplicity of infection (MOI).
- Assay Setup: Plate the infected PBMCs in a 96-well plate. Add the serially diluted
   GSK3532795 to the wells in triplicate. Include control wells with no drug (virus control) and uninfected cells (cell control).
- Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 7 days.
- Readout: After the incubation period, collect the culture supernatants and measure the
  extent of viral replication. This is typically done by quantifying the amount of HIV-1 p24
  antigen using an enzyme-linked immunosorbent assay (ELISA) or by measuring reverse
  transcriptase (RT) activity.
- Data Analysis: Calculate the percentage of inhibition of viral replication for each drug concentration relative to the virus control. Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

## In Vitro Selection of Resistant HIV-1

This protocol describes a general method for selecting for HIV-1 variants with reduced susceptibility to **GSK3532795** in cell culture.

#### Methodology:

- Initial Infection: Infect a permissive T-cell line (e.g., MT-2 or Jurkat cells) or stimulated PBMCs with a wild-type HIV-1 strain at a low MOI.
- Drug Pressure: Culture the infected cells in the presence of a low concentration of GSK3532795 (typically at or slightly above the EC50).



- Virus Passage: Monitor the culture for signs of viral replication (e.g., cytopathic effect or p24 production). When viral replication is detected, harvest the cell-free supernatant containing the progeny virus.
- Dose Escalation: Use the harvested virus to infect fresh cells, and culture them in the presence of a higher concentration of **GSK3532795** (e.g., a 2-fold increase).
- Repeat Passages: Repeat the process of virus passage and dose escalation for multiple rounds.
- Isolation and Characterization of Resistant Virus: Once a viral strain that can replicate in the presence of high concentrations of GSK3532795 is obtained, isolate the viral RNA.
- Genotypic Analysis: Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the Gag gene. Sequence the amplified DNA to identify mutations that have arisen during the selection process.
- Phenotypic Analysis: Characterize the phenotype of the selected virus by performing an antiviral susceptibility assay to determine its EC50 for GSK3532795 and compare it to that of the parental wild-type virus.

# **Western Blot Analysis of Gag Processing**

This method is used to directly visualize the effect of **GSK3532795** on the cleavage of the Gag polyprotein.

#### Methodology:

- Cell Culture and Treatment: Culture HIV-1 infected cells (or cells transfected with an HIV-1 proviral DNA clone) in the presence of varying concentrations of GSK3532795.
- Virion and Cell Lysate Preparation: After a suitable incubation period (e.g., 48 hours), harvest the cell culture supernatant and pellet the virions by ultracentrifugation. Lyse the cells to obtain cell-associated proteins.
- Protein Quantification: Determine the protein concentration of the cell and virion lysates using a standard method (e.g., BCA assay).



- SDS-PAGE: Separate the proteins in the lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Western Blotting: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- Immunodetection: Block the membrane to prevent non-specific antibody binding. Probe the membrane with a primary antibody specific for HIV-1 Gag (e.g., anti-p24 antibody). This antibody will detect the full-length Gag precursor (Pr55), the CA-SP1 cleavage intermediate (p25), and the mature CA protein (p24).
- Secondary Antibody and Detection: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). After further washing, add a chemiluminescent substrate and visualize the protein bands using an imaging system.
- Analysis: Compare the banding patterns in the lanes corresponding to different concentrations of GSK3532795. An accumulation of the p25 band and a corresponding decrease in the p24 band with increasing drug concentration indicates inhibition of CA-SP1 cleavage.

## Conclusion

GSK3532795 is a potent, second-generation HIV-1 maturation inhibitor with a novel mechanism of action that targets the final stages of viral assembly. It exhibits broad antiviral activity, including against strains with polymorphisms that confer resistance to earlier maturation inhibitors. While its clinical development was halted due to tolerability and the emergence of NRTI resistance, the study of GSK3532795 has provided invaluable insights into the HIV-1 maturation process and has validated Gag as a viable and important target for antiretroviral drug development. The data and methodologies presented in this guide serve as a comprehensive resource for researchers in the field of HIV-1 virology and antiviral drug discovery.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



# References

- 1. Antiviral Activity, Safety, and Exposure–Response Relationships of GSK3532795, a
  Second-Generation Human Immunodeficiency Virus Type 1 Maturation Inhibitor,
  Administered as Monotherapy or in Combination With Atazanavir With or Without Ritonavir in
  a Phase 2a Randomized, Dose-Ranging, Controlled Trial (Al468002) PMC
  [pmc.ncbi.nlm.nih.gov]
- 2. Genotyping of HIV-1 to Detect Drug Resistance | Thermo Fisher Scientific HK [thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. Mechanistic Studies and Modeling Reveal the Origin of Differential Inhibition of Gag Polymorphic Viruses by HIV-1 Maturation Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral Activity, Safety, and Exposure-Response Relationships of GSK3532795, a
  Second-Generation Human Immunodeficiency Virus Type 1 Maturation Inhibitor,
  Administered as Monotherapy or in Combination With Atazanavir With or Without Ritonavir in
  a Phase 2a Randomized, Dose-Ranging, Controlled Trial (Al468002) PubMed
  [pubmed.ncbi.nlm.nih.gov]
- 6. Safety, efficacy, and dose response of the maturation inhibitor GSK3532795 (formerly known as BMS-955176) plus tenofovir/emtricitabine once daily in treatment-naive HIV-1infected adults: Week 24 primary analysis from a randomized Phase IIb trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Standardized peripheral blood mononuclear cell culture assay for determination of drug susceptibilities of clinical human immunodeficiency virus type 1 isolates. The RV-43 Study Group, the AIDS Clinical Trials Group Virology Committee Resistance Working Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hiv.lanl.gov [hiv.lanl.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics and Pharmacodynamics in HIV Prevention; Current Status and Future Directions: A Summary of the DAIDS and BMGF Sponsored Think Tank on Pharmacokinetics (PK)/Pharmacodynamics (PD) in HIV Prevention PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- To cite this document: BenchChem. [GSK3532795: A Technical Guide to a Second-Generation HIV-1 Maturation Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606272#role-of-gsk3532795-in-hiv-1-maturation-inhibition]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com